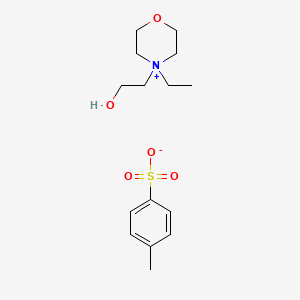
Scandium monoselenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scandium monoselenide is a chemical compound with the formula ScSe. It is composed of scandium and selenium, and it has a molecular weight of 123.92 g/mol . This compound is part of the broader family of scandium compounds, which are known for their unique properties and applications in various fields.
Preparation Methods
The preparation of scandium monoselenide typically involves the reaction of scandium metal with selenium. One common method is to heat a mixture of scandium metal and powdered selenium in the absence of air at high temperatures. This process ensures the formation of this compound without the interference of oxygen or other contaminants . Industrial production methods for scandium compounds often involve similar high-temperature reactions, although specific details for large-scale production of this compound are less documented.
Chemical Reactions Analysis
Scandium monoselenide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with oxygen to form scandium oxide and selenium dioxide. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide and reducing agents like hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Scandium monoselenide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other scandium-containing compounds. In materials science, it is studied for its potential use in semiconductors and other electronic materials due to its unique electrical properties .
Mechanism of Action
The mechanism of action of scandium monoselenide involves its interaction with other molecules and ions. Scandium, being a rare earth metal, can act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it useful in catalysis and other chemical processes. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
Comparison with Similar Compounds
Scandium monoselenide can be compared to other similar compounds such as gallium selenide and europium selenide. Gallium selenide, for example, has a hexagonal layer structure and is used in nonlinear optics and photoconductors . Europium selenide, on the other hand, is known for its magnetic properties and applications in magnetic refrigeration . What sets this compound apart is its unique combination of properties derived from both scandium and selenium, making it suitable for specific high-tech applications.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique properties and reactions make it a valuable material for research and development in chemistry, materials science, and beyond. As research continues, we can expect to see even more innovative applications for this fascinating compound.
Properties
CAS No. |
12039-46-2 |
|---|---|
Molecular Formula |
ScSe-2 |
Molecular Weight |
123.93 g/mol |
IUPAC Name |
scandium;selenium(2-) |
InChI |
InChI=1S/Sc.Se/q;-2 |
InChI Key |
SRFZDFQJKACBGL-UHFFFAOYSA-N |
Canonical SMILES |
[Sc].[Se-2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


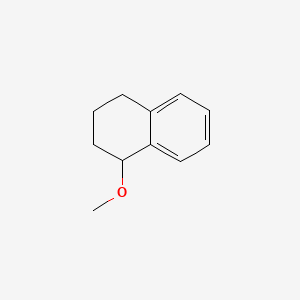
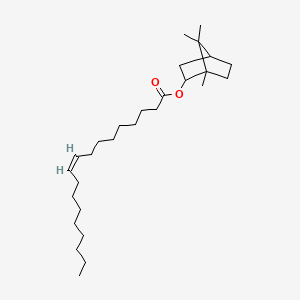

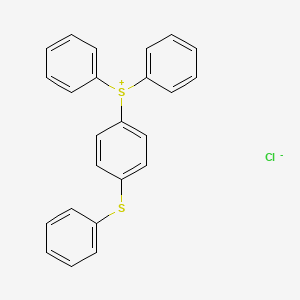

![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)

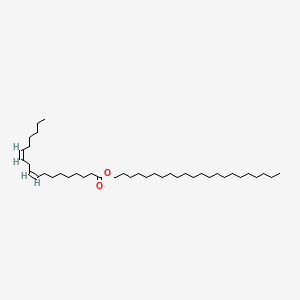
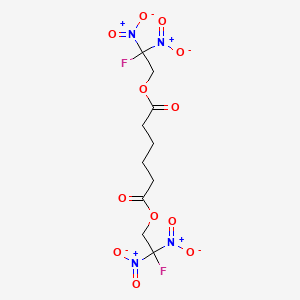
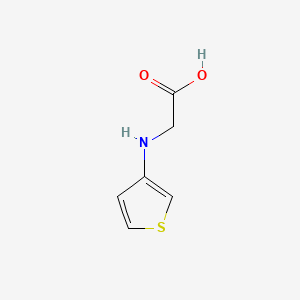
![[(E)-hex-3-enyl] (E)-hex-2-enoate](/img/structure/B12644904.png)

![IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)-](/img/structure/B12644908.png)
